REACTION_CXSMILES
|
Br[CH:2]([CH3:4])[CH3:3].[Mg].II.[C:8]1([CH3:16])[CH:13]=[CH:12][C:11]([C:14]#N)=[CH:10][CH:9]=1.S(=O)(=O)(O)[OH:18]>CCOCC>[CH3:16][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:18])[CH:2]([CH3:4])[CH3:3])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 32 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over a 15-minute period at about 30°
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried (MgSO4)
|
Type
|
TEMPERATURE
|
Details
|
The resulting liquid product was cooled
|
Type
|
CUSTOM
|
Details
|
was decanted
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, methylene chloride)
|
Reaction Time |
32 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |